REACTION_CXSMILES
|
C([BH3-])#N.[Na+].[CH3:5][O:6][C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][CH2:12][N:13]=[C:14]2[CH3:17])=[CH:9][CH:8]=1.C(=O)(O)[O-].[Na+]>CO>[CH3:5][O:6][C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][CH2:12][NH:13][CH:14]2[CH3:17])=[CH:9][CH:8]=1 |f:0.1,3.4|
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Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C2CCN=C(C2=C1)C
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Name
|
|
Quantity
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41 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at rt for 20 min
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to quench the excess hydride reagent
|
Type
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CUSTOM
|
Details
|
The methanol was evaporated under vacuum
|
Type
|
ADDITION
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Details
|
the aqueous solution was diluted with sodium bicarbonate (saturated, 30 mL)
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (2×30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCNC(C2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |